
CG6Ayb4C2Z
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a chemical compound with the molecular formula C23H26N3O3.Na and a molecular weight of 415.46 . This compound has been studied for its potential pharmacological applications, particularly in the field of analgesics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of M-58996 Sodium involves the combination of specific chemical moieties. The molecular structure includes a benzoic acid derivative, which is modified with a piperidine ring and a cyanophenyl group . The synthetic route typically involves the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyanophenyl group: This is achieved through a substitution reaction, where a cyanophenyl group is introduced to the piperidine ring.
Formation of the sodium salt: The final step involves the neutralization of the benzoic acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of M-58996 Sodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the precursors are synthesized and purified.
Controlled reaction conditions: The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification and crystallization: The final product is purified through crystallization and other separation techniques to ensure high purity.
化学反应分析
Types of Reactions
M-58996 Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of M-58996 Sodium with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .
科学研究应用
Chemistry: The compound is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its effects on biological systems, particularly in the context of pain management.
作用机制
The mechanism of action of M-58996 Sodium involves its interaction with specific molecular targets and pathways:
G protein-coupled receptors: The compound exerts its effects through the activation of G protein-coupled receptors, leading to the modulation of intracellular signaling pathways.
Gamma-aminobutyric acid (GABA) receptors: M-58996 Sodium enhances the release of GABA, an inhibitory neurotransmitter, which contributes to its analgesic effects.
5-hydroxytryptamine (5-HT) receptors: The compound also interacts with 5-HT receptors, further modulating pain perception.
相似化合物的比较
M-58996 Sodium can be compared with other similar compounds in terms of its structure and pharmacological properties:
Gabapentin: Both compounds are used for pain management, but M-58996 Sodium has a different mechanism of action and molecular structure.
Pregabalin: Similar to gabapentin, pregabalin is used for neuropathic pain but differs in its chemical structure and receptor interactions.
Conclusion
M-58996 Sodium, identified by the unique ingredient identifier CG6Ayb4C2Z, is a compound with significant potential in the field of analgesics. Its unique chemical structure and mechanism of action make it a valuable compound for scientific research and therapeutic applications.
属性
CAS 编号 |
477721-26-9 |
|---|---|
分子式 |
C23H26N3NaO3 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
sodium;4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoate |
InChI |
InChI=1S/C23H27N3O3.Na/c1-25(21-8-6-20(7-9-21)22(27)28)17-23(29)11-14-26(15-12-23)13-10-18-2-4-19(16-24)5-3-18;/h2-9,29H,10-15,17H2,1H3,(H,27,28);/q;+1/p-1 |
InChI 键 |
TZQRGTKBSUXZSE-UHFFFAOYSA-M |
规范 SMILES |
CN(CC1(CCN(CC1)CCC2=CC=C(C=C2)C#N)O)C3=CC=C(C=C3)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


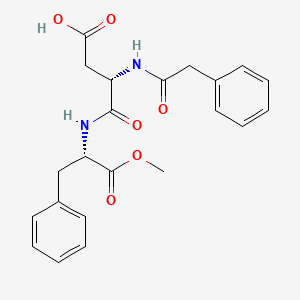
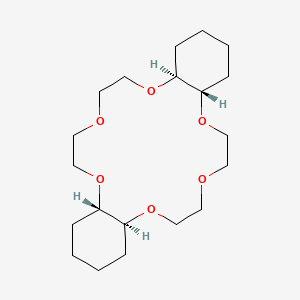
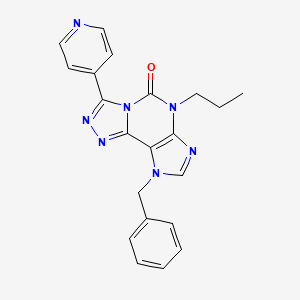
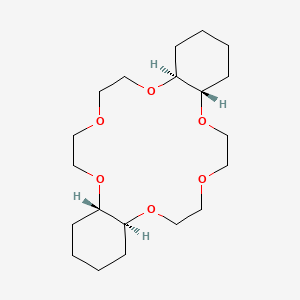
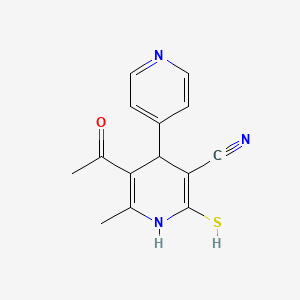
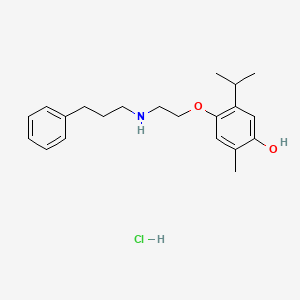

![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
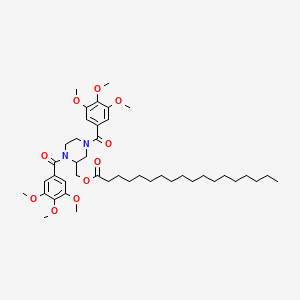

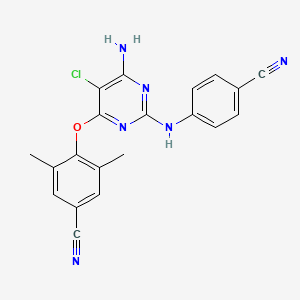
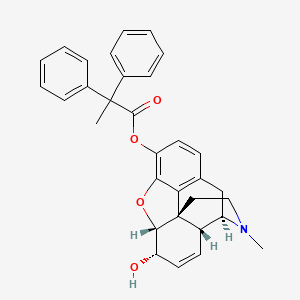
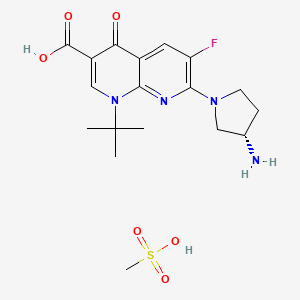
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
